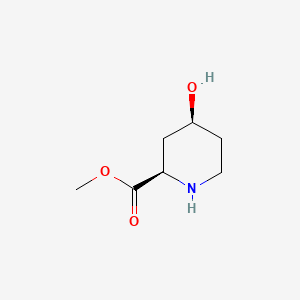

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate

Beschreibung

Systematic IUPAC Nomenclature and Stereochemical Descriptors

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with particular emphasis on stereochemical specification. The official IUPAC name is methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate, which precisely defines both the functional groups and their stereochemical arrangement. The stereochemical descriptors (2R,4S) indicate the absolute configuration at carbon atoms 2 and 4 of the piperidine ring, where R (rectus) and S (sinister) designations follow the Cahn-Ingold-Prelog priority rules.

The molecular formula C₇H₁₃NO₃ reflects the compound's composition, with a molecular weight of 159.18 grams per mole. The structural representation can be expressed through various chemical notation systems, including the Simplified Molecular Input Line Entry System (SMILES) notation: COC(=O)[C@H]1CC@HO, where the @ symbols indicate the specific stereochemical configuration at the designated centers. This notation system provides a compact yet comprehensive description of the molecule's three-dimensional structure.

The International Chemical Identifier (InChI) for this compound is InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1, which includes stereochemical information in the /t5-,6+/m0/s1 segment. The corresponding InChI Key, XYDFSCGFCFYWNY-NTSWFWBYSA-N, serves as a shortened, hashed version of the full InChI string that facilitates database searches and cross-referencing across different chemical information systems.

Alternative Naming Conventions in Chemical Databases

Chemical databases and suppliers often employ alternative naming conventions that reflect different aspects of the compound's structure or historical nomenclature practices. One commonly encountered variant is (2R,4S)-Methyl 4-hydroxypiperidine-2-carboxylate, which places the stereochemical descriptors at the beginning of the name for enhanced clarity. This format is particularly prevalent in commercial chemical catalogs and research publications.

The compound is also frequently referenced as cis-Methyl 4-hydroxypiperidine-2-carboxylate, where the "cis" designation indicates the relative stereochemical relationship between the hydroxyl and carboxylate ester groups. This nomenclature system, while less precise than absolute stereochemical descriptors, provides intuitive understanding of the spatial arrangement of functional groups within the piperidine ring system. Additionally, the name methyl cis-4-hydroxy-2-piperidinecarboxylate represents an alternative systematic approach that emphasizes the carboxylate functionality.

Eigenschaften

IUPAC Name |

methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462204 | |

| Record name | Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211058-81-0 | |

| Record name | Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Esterification and Boc Protection Approach

A common laboratory synthesis involves the following key steps:

- Starting Material: trans-4-hydroxy-D-proline or its derivatives.

- Esterification: The carboxylic acid group is converted to the methyl ester by reaction with methanol under acidic catalysis (e.g., sulfuric acid or hydrochloric acid). This step typically occurs at mild temperatures (0–25°C) to avoid racemization.

- Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP, which stabilizes the amine and prevents side reactions during subsequent steps.

This method yields (2R,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic acid methyl ester, which can be deprotected later as needed.

Hydrolysis and Esterification from Cyanopiperidine Precursors

An alternative industrially relevant route involves:

- Step 1: Hydrolysis of 4-methyl-2-cyanopiperidine with hydrochloric acid under reflux to generate 4-methyl-2-piperidinecarboxylic acid hydrochloride.

- Step 2: Esterification of the acid hydrochloride with ethanol to produce the corresponding ethyl ester hydrochloride.

- Step 3: Use of a mixed solvent system (methyl tert-butyl ether and ethanol) to selectively crystallize and remove the cis isomer, enriching the trans isomer in the mother liquor.

- Step 4: Resolution of the trans isomer using L-tartaric acid to obtain the optically pure (2R,4R)-4-methylpiperidine-2-ethyl formate.

Although this patent focuses on the ethyl ester and (2R,4R) stereoisomer, the methodology highlights hydrolysis, esterification, and chiral resolution steps applicable to related piperidine carboxylates.

Oxidation-Reduction from Picoline Derivatives

Another method includes:

- Oxidation of 4-picoline-2-carboxylic acid ethyl ester using phosphomolybdic acid and hydrogen peroxide to form an oxynitride intermediate.

- Reduction of this intermediate with palladium on charcoal in methanol and formamide under mild conditions.

- Acidification and recrystallization to isolate 4-methylpiperidine-2-carboxylic acid ethyl ester hydrochloride.

This method emphasizes catalytic oxidation-reduction steps and recrystallization for purity enhancement.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydrolysis of cyanopiperidine | HCl, reflux | ~100°C (reflux) | Several hours | Converts nitrile to carboxylic acid |

| Esterification | Methanol or ethanol, acid catalyst (H₂SO₄) | 0–25°C | Several hours | Mild to prevent epimerization |

| Boc Protection | Boc₂O, base (TEA or DMAP) | 0–25°C | 1–4 hours | Protects amine, improves stability |

| Oxidation (picoline route) | Phosphomolybdic acid, H₂O₂ | 0–80°C | 4–8 hours | Forms oxynitride intermediate |

| Reduction | Pd/C, methanol, formamide | 0–50°C | 1–20 hours | Converts oxynitride to piperidine ester |

| Crystallization & Resolution | Solvent mixtures (MTBE/EtOH, hexane/EtOAc) | Room temperature | Variable | Separates stereoisomers |

Stereochemical Control and Purification

- Chiral Resolution: Use of chiral acids like L-tartaric acid to separate enantiomers or diastereomers, ensuring high enantiomeric excess.

- Selective Crystallization: Employing solvent mixtures to precipitate undesired isomers (e.g., cis) while retaining the desired trans isomer in solution.

- Chromatographic Techniques: Chiral HPLC or preparative chromatography can be used to purify and verify stereochemical purity.

Analytical Techniques for Characterization

- NMR Spectroscopy (¹H and ¹³C): To confirm stereochemistry and functional groups.

- Mass Spectrometry (HRMS): For molecular weight and purity confirmation.

- Polarimetry: To measure optical rotation and assess enantiomeric purity.

- X-ray Crystallography: For absolute configuration determination.

- Chromatography (HPLC, chiral columns): To separate and quantify stereoisomers.

Summary Table of Preparation Methods

| Method | Starting Material | Key Steps | Advantages | Limitations |

|---|---|---|---|---|

| Esterification + Boc Protection | trans-4-hydroxy-D-proline | Esterification, Boc protection | High stereochemical control, mild conditions | Requires chiral starting material |

| Hydrolysis + Esterification + Resolution | 4-methyl-2-cyanopiperidine | Hydrolysis, esterification, crystallization, resolution | Scalable, cost-effective, suitable for industrial production | Multi-step, requires chiral resolution |

| Oxidation-Reduction from Picoline | 4-picoline-2-carboxylic acid ethyl ester | Oxidation, reduction, recrystallization | Catalytic, uses mild reduction | Requires careful control of oxidation |

Research Findings and Considerations

- Maintaining stereochemical integrity during esterification and protection steps is crucial to retain biological activity.

- Protective groups like Boc enhance compound stability and facilitate purification.

- Industrial methods focus on cost-effectiveness, scalability, and ease of stereoisomer separation.

- Reaction conditions such as temperature and solvent choice significantly influence yield and stereoselectivity.

- Analytical verification of stereochemistry and purity is mandatory to ensure the compound’s suitability for pharmaceutical applications.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, KMnO4), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the ester group can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of drugs.

Wirkmechanismus

The mechanism of action of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Variants

The following table highlights key structural analogs and their distinguishing features:

Key Differences and Implications

Ring Size and Conformational Flexibility: Piperidine derivatives (six-membered ring) exhibit greater conformational flexibility compared to pyrrolidine analogs (five-membered ring).

Stereochemistry :

- The (2R,4S) configuration of the target compound distinguishes it from (2R,4R) or (2S,4R) isomers. These stereochemical differences can drastically alter binding affinities in enzyme-substrate interactions, as seen in HIV protease inhibitors .

Functional Groups :

- Hydrochloride salts (e.g., CAS 175671-43-9) improve water solubility, making them preferable for in vitro studies. In contrast, free-base forms like the target compound are more suitable for organic synthesis .

- Fluorinated analogs (e.g., 4-F substituent in pyrrolidine derivatives) enhance metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted drugs .

Protective Groups :

Solubility and Stability

Hazard Profiles

- Compounds with hydroxyl and ester groups (e.g., target compound, CAS 337464-25-2) commonly exhibit hazards such as skin/eye irritation (H315, H319) and respiratory irritation (H335) .

Biologische Aktivität

Methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate is a chiral compound with notable biological activity, particularly in pharmacology and medicinal chemistry. Its structural features, including a hydroxyl group and a carboxylate ester, contribute to its interactions with biological systems. This article reviews the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₁₁NO₃

- Molecular Weight : Approximately 145.16 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate at the 2-position.

The biological activity of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate primarily involves its interaction with specific enzymes and receptors. The stereochemistry of the compound is crucial for its binding affinity and activity.

Key Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, modulating their activity and affecting biochemical pathways. For instance, it has been implicated in inhibiting acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism .

- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing cognitive functions through modulation of neurotransmitter release.

1. Neuropharmacological Effects

Research indicates that methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate may enhance cognitive functions by modulating neurotransmitter systems. Studies have shown its potential in influencing pathways related to neurodegenerative diseases like Alzheimer's by decreasing the expression of inflammatory mediators such as pNF-κB, TNF-α, and IL-1β.

2. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly in models of neuroinflammation. Its ability to reduce pro-inflammatory cytokines suggests a therapeutic potential in treating neuroinflammatory conditions.

3. Antitumor Activity

Preliminary studies have explored the compound's effects on cancer cell lines, indicating possible antitumor properties through modulation of metabolic pathways associated with cancer progression .

Table: Summary of Biological Activities

Case Studies

- Cognitive Enhancement : A study demonstrated that administration of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate resulted in improved memory performance in animal models through enhanced synaptic plasticity.

- Neuroinflammation : In vitro studies showed that the compound significantly reduced levels of TNF-α and IL-1β in activated microglial cells, indicating its potential as an anti-inflammatory agent in neurodegenerative diseases.

- Cancer Research : Preliminary investigations into its effects on LNCaP prostate cancer cells revealed that treatment with the compound led to decreased cell viability and altered metabolic activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound is typically synthesized via multi-step protocols involving chiral starting materials or resolution techniques. For example, describes a 4-step synthesis using palladium diacetate and tert-butyl XPhos under inert atmospheres (40–100°C), emphasizing temperature control to preserve stereochemistry . Key steps include Boc protection/deprotection (e.g., using HCl/dioxane at 20–50°C) and coupling reactions with cesium carbonate as a base. To ensure stereochemical fidelity, chiral HPLC or polarimetry should validate enantiomeric excess .

Q. How can researchers confirm the stereochemical configuration of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate?

- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated in for a structurally similar pyrrolidine derivative . Alternatively, advanced NMR techniques (e.g., NOESY or J-coupling analysis) can differentiate axial/equatorial substituents. For example, the hydroxyl group at C4 in the piperidine ring shows distinct coupling patterns in due to its equatorial position .

Q. What purification strategies are recommended for isolating high-purity methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate?

- Methodological Answer : highlights silica gel chromatography (using gradients of ethyl acetate/hexane) as a primary purification method. For polar impurities, reverse-phase HPLC with a C18 column and mobile phases like methanol/water (adjusted to pH 5.5 with phosphoric acid) is effective . Recrystallization from ethanol/water mixtures can further enhance purity (>99%), as noted in for the hydrochloride salt variant .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate in multi-step syntheses?

- Methodological Answer : suggests optimizing palladium-catalyzed coupling steps by varying ligands (e.g., XPhos vs. SPhos) and reaction times (5.5–72 hours). Kinetic studies using LC-MS can identify intermediates and side products. For example, prolonged heating (>50°C) may lead to racemization, necessitating lower temperatures (<40°C) for stereosensitive steps . Additionally, inert atmospheres (N/Ar) prevent oxidation of sensitive intermediates .

Q. What analytical techniques are critical for resolving contradictory data in the characterization of this compound?

- Methodological Answer : Discrepancies in melting points or spectral data often arise from residual solvents or diastereomeric impurities. High-resolution mass spectrometry (HRMS) and DEPT experiments can resolve such issues. For instance, recommends using tetrabutylammonium hydroxide in HPLC mobile phases to improve peak symmetry for detecting trace impurities . Cross-validation with IR spectroscopy (e.g., carbonyl stretches at ~1720 cm) further confirms structural integrity .

Q. How does the stereochemistry of methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate influence its reactivity in downstream applications (e.g., drug discovery)?

- Methodological Answer : The cis-configuration (2R,4S) enhances hydrogen-bonding interactions in biological targets, as seen in and , where similar piperidine derivatives act as intermediates for kinase inhibitors . Computational modeling (e.g., DFT studies) can predict regioselectivity in nucleophilic substitutions at C2 or C4. For example, the hydroxyl group at C4 may participate in intramolecular H-bonding, stabilizing transition states during amide couplings .

Q. What strategies mitigate racemization during functionalization of the piperidine ring?

- Methodological Answer : Racemization is minimized by avoiding strong bases or prolonged heating. uses mild bases like potassium carbonate in acetonitrile for short durations (0.33 hours) during deprotection steps . Protecting group selection is critical: Boc groups (stable under basic conditions) are preferred over acid-labile alternatives. Chiral auxiliaries, as described in for related esters, can also enforce stereochemical control during alkylation or acylation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported yields or physical properties across literature sources?

- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, calibrated thermometers). notes that variations in purity (e.g., 95% vs. 99%) often stem from differences in workup protocols, such as aqueous washes or drying times . Collaborative studies using standardized protocols (e.g., IUPAC guidelines for reporting experimental data) improve reproducibility .

Applications in Academic Research

Q. What role does methyl (2R,4S)-4-hydroxypiperidine-2-carboxylate play in the synthesis of complex heterocycles?

- Methodological Answer : The compound serves as a chiral building block for pyrrolo[1,2-b]pyridazines () and PROTACs (). Its ester group enables facile hydrolysis to carboxylic acids for further coupling, while the hydroxyl group participates in Mitsunobu reactions or sulfonylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.